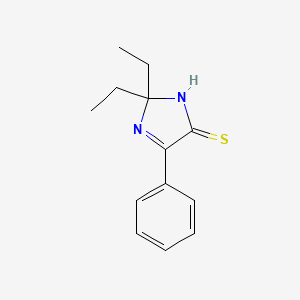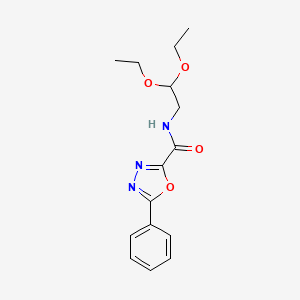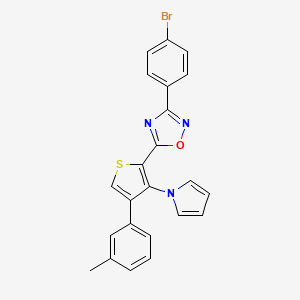![molecular formula C20H15BrClN3 B11436226 2-(3-bromophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11436226.png)
2-(3-bromophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 2-(3-bromophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions. Industrial production methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
2-(3-bromophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromophenyl and chlorophenyl positions.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-bromophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to its biological effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic outcomes .
Properties
Molecular Formula |
C20H15BrClN3 |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H15BrClN3/c1-13-5-2-3-8-17(13)23-20-19(14-6-4-7-15(21)11-14)24-18-10-9-16(22)12-25(18)20/h2-12,23H,1H3 |
InChI Key |
LYSWESFHDAYJQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11436144.png)
![6-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11436145.png)
![N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11436152.png)
![7-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11436159.png)
![N-(2,5-dimethoxyphenyl)-2-[[2-(3-methoxyphenyl)-5-methyl-4-oxazolyl]methylsulfonyl]acetamide](/img/structure/B11436166.png)
![3-amino-N-(2,6-dimethylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11436171.png)

![1-(5-chloro-2-methylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11436189.png)
![N-(2,4-Dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11436191.png)
![N-(3-benzyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)propanamide](/img/structure/B11436197.png)

![2-chloro-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11436218.png)

![8-(2,3-dimethoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436247.png)
